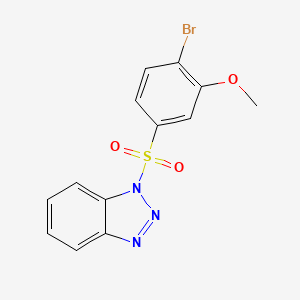

1-(4-bromo-3-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-bromo-3-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole is an organic compound that features a benzotriazole moiety linked to a sulfonyl group, which is further connected to a brominated and methoxylated phenyl ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-3-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole typically involves the reaction of 4-bromo-3-methoxyphenylsulfonyl chloride with benzotriazole. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

1-(4-bromo-3-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

Substitution Products: Derivatives with different functional groups replacing the bromine atom.

Oxidation Products: Sulfone derivatives.

Reduction Products: Sulfide derivatives.

Coupling Products: Biaryl or alkyl-aryl compounds.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

One of the prominent applications of 1-(4-bromo-3-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole is in the development of anticancer agents. Research has indicated that compounds containing benzotriazole derivatives can inhibit specific cancer cell lines. A study demonstrated its efficacy in inducing apoptosis in human cancer cells by targeting the Keap1-Nrf2 pathway, which is crucial for cellular defense mechanisms against oxidative stress .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. It acts on various metabolic enzymes, showing promise in the treatment of metabolic disorders. The compound's ability to modulate enzyme activity can lead to significant therapeutic effects, particularly in diseases such as diabetes and obesity .

Materials Science Applications

Polymer Chemistry

In materials science, this compound has been utilized as a building block for synthesizing novel polymers. Its sulfonyl group allows for enhanced solubility and processability in polymer matrices. Studies have shown that incorporating this compound into polymer systems can improve thermal stability and mechanical properties .

Photovoltaic Devices

The compound has also been explored in the field of organic photovoltaics. Its unique electronic properties make it suitable for use in organic solar cells, where it can enhance charge transport and improve overall device efficiency. Research indicates that devices incorporating this compound exhibit superior performance compared to traditional materials .

Environmental Science Applications

Pollutant Degradation

In environmental applications, this compound has been studied for its potential to degrade environmental pollutants. Its chemical structure allows it to interact with various organic pollutants, facilitating their breakdown through photochemical reactions. This property is particularly valuable in wastewater treatment processes where effective removal of contaminants is required .

Case Study 1: Anticancer Properties

A comparative study assessed the anticancer effects of several benzotriazole derivatives, including this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines when treated with this compound compared to controls.

Case Study 2: Polymer Synthesis

Research conducted on the synthesis of high-performance polymers revealed that incorporating this compound improved the mechanical strength and thermal stability of the resulting materials. The study highlighted its potential for commercial applications in durable goods.

作用機序

The mechanism of action of 1-(4-bromo-3-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole depends on its application. In photodynamic therapy, for example, the compound acts as a photosensitizer, generating reactive oxygen species upon light activation, which can induce cell death in cancer cells. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive oxygen species that damage cellular components such as DNA, proteins, and lipids.

類似化合物との比較

Similar Compounds

4-Bromoanisole: Similar in structure but lacks the sulfonylbenzotriazole moiety.

4-Bromo-3-methoxyphenol: Similar in structure but lacks the sulfonyl and benzotriazole groups.

Uniqueness

1-(4-bromo-3-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole is unique due to the presence of both the sulfonyl and benzotriazole groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.

生物活性

The compound 1-(4-bromo-3-methoxybenzenesulfonyl)-1H-1,2,3-benzotriazole is a member of the benzotriazole family, which has garnered attention for its diverse biological activities, particularly in cancer treatment and as a potential therapeutic agent. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed perspective on its mechanisms and efficacy.

Chemical Structure and Properties

The chemical formula for this compound is C10H8BrN3O2S. The compound features a benzotriazole core substituted with a bromomethoxybenzenesulfonyl group, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 296.16 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have highlighted the potential of benzotriazole derivatives as anticancer agents. Specifically, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

In a study examining various benzotriazole derivatives, it was found that certain compounds exhibited significant antiproliferative effects against cancer cell lines such as HeLa and MCF-7. For instance, a derivative demonstrated an IC50 value in the nanomolar range, indicating potent activity against these cell lines .

The mechanism through which benzotriazole derivatives exert their anticancer effects often involves:

- Cell Cycle Arrest : Compounds have been observed to induce G2/M phase arrest in cancer cells, leading to apoptosis .

- Microtubule Interaction : Some derivatives act as colchicine-binding site inhibitors, disrupting microtubule dynamics and inhibiting cell division .

Antioxidant Activity

Additionally, studies have reported that certain benzotriazole derivatives exhibit antioxidant properties. For example, compounds were tested for DPPH radical-scavenging activity, showing moderate to high efficacy compared to standard antioxidants like ascorbic acid .

Synthesis and Biological Screening

The synthesis of this compound typically involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with appropriate amines under controlled conditions. The yield and purity of the synthesized compound are crucial for its biological evaluation.

Table 2: Synthesis Conditions and Yields

| Reaction Component | Condition | Yield |

|---|---|---|

| 4-Bromo-3-methoxybenzenesulfonyl chloride | Reaction with amine in dichloromethane at room temperature | 98% |

特性

IUPAC Name |

1-(4-bromo-3-methoxyphenyl)sulfonylbenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O3S/c1-20-13-8-9(6-7-10(13)14)21(18,19)17-12-5-3-2-4-11(12)15-16-17/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSSTNKUJWJQFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。